molecular formula C11H7ClF3N B159133 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-26-4

4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B159133
CAS No.: 1701-26-4
M. Wt: 245.63 g/mol
InChI Key: ZLSXNETUGWRDSH-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, methyl, and trifluoromethyl groups on its quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with trifluoroacetic acid and formaldehyde, followed by cyclization under acidic conditions. Another method involves the use of N-aryl trifluoroacetimidoyl chlorides, which undergo Rh(I)-catalyzed intramolecular cyclizations with alkyne moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its chloro, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSXNETUGWRDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299213
Record name 4-chloro-6-methyl-2-(trifluoromethyl)quinoline
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Molecular Weight

245.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-26-4
Record name 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
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Record name NSC 128775
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Record name 1701-26-4
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Record name 4-chloro-6-methyl-2-(trifluoromethyl)quinoline
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Record name 1701-26-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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